Methoxy(methylsulfonyl)methane

Description

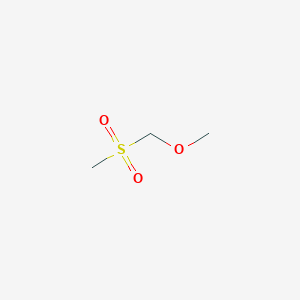

Structure

2D Structure

3D Structure

Properties

CAS No. |

39213-24-6 |

|---|---|

Molecular Formula |

C3H8O3S |

Molecular Weight |

124.16 g/mol |

IUPAC Name |

methoxy(methylsulfonyl)methane |

InChI |

InChI=1S/C3H8O3S/c1-6-3-7(2,4)5/h3H2,1-2H3 |

InChI Key |

XMVHIXPXKJRKRE-UHFFFAOYSA-N |

Canonical SMILES |

COCS(=O)(=O)C |

Origin of Product |

United States |

Mechanistic Investigations and Elucidation of Reactivity Profiles

Electronic Effects and Acidity of the Methylene (B1212753) Bridge in Methoxy(methylsulfonyl)methane

The carbon atom of the methylene bridge in this compound is positioned between two electron-withdrawing groups: a methoxy (B1213986) group (-OCH₃) and a methylsulfonyl group (-SO₂CH₃). This unique structural arrangement significantly increases the acidity of the methylene protons compared to a simple alkane, making them susceptible to abstraction by a suitable base.

The presence of both the methoxy and, more significantly, the powerful electron-withdrawing methylsulfonyl group facilitates the removal of a proton from the central carbon. This deprotonation results in the formation of a resonance-stabilized carbanion, known as the this compound anion. The stability of this conjugate base is the primary driver for the acidity of the parent compound.

The electronic influence of the attached groups can be dissected into inductive and resonance effects.

Methylsulfonyl Group (-SO₂CH₃): This group is a potent electron-withdrawing moiety. It exerts a strong negative inductive effect (-I) due to the high electronegativity of the two oxygen atoms and the sulfur atom. Furthermore, it provides significant resonance stabilization (-M) to the adjacent carbanion by delocalizing the negative charge across the O-S-O system. This delocalization substantially lowers the energy of the carbanion, making its formation more favorable.

Methoxy Group (-OCH₃): The methoxy group exhibits a dual electronic nature. libretexts.orgchemistrysteps.com It has an electron-withdrawing inductive effect (-I) because oxygen is more electronegative than carbon. tru.ca Conversely, it can exert an electron-donating resonance effect (+M) due to the lone pairs on the oxygen atom. chemistrysteps.commdpi.com In the case of stabilizing an adjacent carbanion, the inductive withdrawal contributes to stability. While a resonance-donating effect would typically be destabilizing to a carbanion, the dominant stabilizing force is the resonance and inductive withdrawal from the sulfonyl group. Generally, when resonance and inductive effects are in opposition, the resonance effect tends to be more powerful. libretexts.orgtru.ca However, the stabilization of the α-sulfonyl carbanion is the defining characteristic of the molecule's acidity.

| Methoxy (-OCH₃) | Withdrawing | Donating (+M) | Moderately stabilizing (via -I) |

Nucleophilic Behavior of Activated α-Sulfonyl Carbanions

The stabilized carbanion generated from the deprotonation of this compound is a soft and highly useful nucleophile. It readily participates in reactions with a wide range of electrophiles, making it a valuable tool for constructing more complex molecular architectures.

The this compound anion can be effectively used in alkylation and acylation reactions to form new carbon-carbon bonds. academie-sciences.fr These reactions typically involve treating the parent compound with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or sodium hydride, to generate the carbanion, which is then quenched with an appropriate electrophile. researchgate.netacs.org

Alkylation: The anion reacts with alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) or other alkylating agents like epoxides in an Sₙ2 fashion. researchgate.net This process attaches a new alkyl group to the central carbon atom.

Acylation: The anion can also attack acylating agents, such as acyl chlorides or anhydrides. academie-sciences.fr This reaction introduces an acyl group, leading to the formation of a β-keto sulfone derivative after the reaction.

Table 2: Representative Nucleophilic Substitution Reactions

| Reaction Type | Electrophile Example | Product Class |

|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Substituted this compound |

| Alkylation | Epoxide | γ-Hydroxy sulfone derivative |

| Acylation | Acyl Chloride (RCOCl) | β-Keto sulfone derivative |

As a stabilized, soft nucleophile, the this compound anion is an excellent Michael donor. ambeed.com It undergoes conjugate addition (or 1,4-addition) to α,β-unsaturated carbonyl compounds and other Michael acceptors. libretexts.org The reaction is thermodynamically favored because it results in the formation of a stronger carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond. libretexts.org

In this reaction, the carbanion attacks the electrophilic β-carbon of the α,β-unsaturated system, leading to the formation of an enolate intermediate, which is subsequently protonated upon workup to yield the 1,4-adduct. libretexts.org This method is a powerful strategy for extending carbon chains and creating functionalized molecules. nih.gov

Table 3: Common Michael Acceptors

| Class of Michael Acceptor | General Structure |

|---|---|

| α,β-Unsaturated Ketones | R-CO-CH=CH-R' |

| α,β-Unsaturated Aldehydes | R-CH=CH-CHO |

| α,β-Unsaturated Esters | R-CH=CH-COOR' |

| α,β-Unsaturated Nitriles | R-CH=CH-CN |

| α,β-Unsaturated Sulfones | R-CH=CH-SO₂R' |

Electrophilic Transformations of this compound

While the dominant and most synthetically useful reactivity of this compound stems from the acidity of its methylene protons and the subsequent nucleophilicity of its anion, the molecule itself possesses sites that can interact with electrophiles. The neutral molecule's capacity to act as an electrophile in substitution reactions is limited. Instead, its interactions with electrophiles are primarily centered on the heteroatoms.

The oxygen atoms of both the methoxy and the methylsulfonyl groups possess lone pairs of electrons and can function as Lewis basic sites. They can coordinate to strong Lewis acids or other potent electrophiles. For instance, the sulfonation of arenes containing sulfonyl substituents has been studied, though this involves electrophilic aromatic substitution rather than a reaction on an aliphatic compound like this compound. cdnsciencepub.com Direct electrophilic attack leading to substitution on the neutral, intact this compound molecule is not a characteristic transformation. Its chemical profile is overwhelmingly defined by its propensity to serve as a precursor to a stabilized α-sulfonyl carbanion.

Role of the Methylsulfonyl Group as a Leaving Group

The methylsulfonyl group (CH₃SO₂–), also known as the mesyl group, is a highly effective leaving group in nucleophilic substitution reactions. ontosight.ai Its efficacy stems from its strong electron-withdrawing nature, which polarizes the C-O bond, making the carbon atom more susceptible to nucleophilic attack. The stability of the resulting mesylate anion, due to resonance delocalization of the negative charge across the sulfonyl group, further drives the reaction forward. ontosight.ai

In the context of this compound, the methylsulfonyl group activates the methoxy group for nucleophilic displacement. This reactivity is highlighted in various organic synthesis applications where the mesyl group facilitates the conversion of alcohols to other functional groups. ontosight.ai The stability and reactivity of the mesyl group make it a versatile functional group in a variety of chemical transformations. ontosight.ai For instance, in studies of 2-sulfonylpyrimidines, the methylsulfonyl group has been shown to be a superior leaving group compared to halides and other sulfur-based groups for protein arylation. nih.gov The reactivity can be finely tuned by modifying the electronic properties of the heterocyclic system to which the sulfonyl group is attached. nih.gov

The following table summarizes the reactivity of different leaving groups in pyrimidine (B1678525) systems, illustrating the superior nature of the methylsulfonyl group.

| Leaving Group | Reactivity | Reference |

| -Cl | Unreactive under assay conditions | nih.gov |

| -SMe | Unreactive under assay conditions | nih.gov |

| -OH | Failed to induce observable arylation | nih.gov |

| -NH₂ | Failed to induce observable arylation | nih.gov |

| -SO₂Me | Highly reactive | nih.gov |

Cleavage Reactions and Fragmentation Pathways

The cleavage of bonds within this compound and related sulfonyl compounds can proceed through various pathways, including heterolytic and homolytic processes, often influenced by the reaction conditions.

In mass spectrometry, for example, methyl benzenesulfinate, a related compound, primarily shows fragmentation through the loss of the methoxy group, leading to the formation of a sulfinyl cation. cdnsciencepub.com Subsequent loss of sulfur monoxide is also observed. cdnsciencepub.com For methyl p-tolyl sulfone, decomposition involves the consecutive loss of a methyl radical and sulfur dioxide. cdnsciencepub.com Another fragmentation pathway for this compound involves a one-step loss of the methylsulfonyl radical. cdnsciencepub.com

Under electron bombardment, more complex molecules containing the methylsulfonyl group, such as β-ketosulfone-γ-methylsulfonyl-γ-benzoylbutyronitrile, exhibit multiple fragmentation pathways. researchgate.net These include the formation of a benzoyl ion, elimination of acrylonitrile, and liberation of the methylsulfonyl radical or methanesulfonic acid. researchgate.net

The cleavage of C-O bonds in methoxyarenes, which bear some resemblance to the methoxy portion of this compound, has been shown to proceed via initial C-H bond activation. For instance, the reaction of (PCP)Ir with electron-poor methyl aryl ethers results in the oxidative addition of the methyl-oxygen bond. This process is believed to occur through a C-H addition and subsequent migration of the aryloxy group.

Radical Processes Involving this compound and Related Sulfonyl Radicals

Radical reactions play a crucial role in the atmospheric chemistry and thermal or photochemical decomposition of sulfonyl compounds.

Atmospheric Chemistry Simulations of Sulfonyl-Containing Species

In the atmosphere, sulfonyl-containing compounds can undergo oxidation initiated by radicals such as hydroxyl (•OH). acs.orgnsf.govresearchgate.netacs.orgcopernicus.org For instance, the atmospheric oxidation of methane (B114726) sulfonamide (MSAM), a related compound, is primarily initiated by the abstraction of a hydrogen atom from the -NH₂ group by an •OH radical. nsf.govresearchgate.netacs.org This leads to the formation of an N-centered MSAM radical. nsf.govacs.org This radical can then react with molecular oxygen to form a peroxy radical adduct, which subsequently decomposes into various products, including sulfur dioxide (SO₂), carbon monoxide (CO), and carbon dioxide (CO₂). nsf.govresearchgate.net

The oxidation of dimethyl sulfide (B99878) (DMS), a major biogenic sulfur compound, involves the formation of several radical intermediates, including the methylthio radical (CH₃S•), methylsulfinyl radical (CH₃SO•), and methylsulfonyl radical (CH₃SO₂•). rsc.orgresearchgate.net The methylsulfonyl radical can decompose into SO₂ and a methyl radical. researchgate.net

The table below presents key reactions and products in the atmospheric oxidation of related sulfonyl compounds.

| Reactant | Radical Initiator | Key Intermediates | Final Products | References |

| Methane Sulfonamide (MSAM) | •OH | CH₃S(O)₂N•H, RO₂ radical adduct | SO₂, CO, CO₂, HNO₃, N₂O, Formic Acid | nsf.govresearchgate.net |

| Dimethyl Sulfide (DMS) | •OH, •NO₃, •Cl | CH₃S•, CH₃SO•, CH₃SO₂• | Sulfuric Acid, Methane Sulfonic Acid | rsc.orgresearchgate.net |

| N-methyl Perfluorobutane Sulfonamidoethanol | •OH | Sulfonyl radical | Perfluorobutane sulfonic acid, Perfluorinated carboxylic acids | acs.org |

Photochemical and Thermal Radical Generation and Reactivity

Radicals can be generated from sulfonyl compounds through thermal or photochemical cleavage of bonds. inflibnet.ac.inutexas.edu For example, the methylsulfinyl radical (CH₃(O)S•) can be generated and reacts with molecular oxygen to form a peroxyl radical (CH₃(O)SOO•). rsc.org Upon UV irradiation, this peroxyl radical can isomerize to the methylsulfonoxyl radical (CH₃SO₃•). rsc.org

The methylsulfonyl radical itself has been generated in the gas phase from allylmethylsulfone and studied in cryogenic matrices. nih.gov Theoretical studies suggest that the lowest energy dissociation reaction for the methylsulfonyl radical is the loss of a methyl radical (•CH₃). dissertation.com

The methoxy radical (•CH₃O), which could potentially be formed from this compound, is a highly reactive intermediate in various chemical reactions, including combustion and atmospheric chemistry. ontosight.ai It can participate in hydrogen abstraction and addition to double bonds. ontosight.ai

Transition State Analysis and Reaction Coordinate Mapping

Computational chemistry provides valuable insights into the reaction mechanisms of sulfonyl compounds by mapping potential energy surfaces and identifying transition states. For the reaction of methane sulfonamide with •OH radicals, density functional theory (DFT) calculations have been used to determine the structures and energies of reactants, transition states, and products. nsf.govacs.org These calculations revealed that the hydrogen abstraction from the -NH₂ group has a lower activation barrier compared to abstraction from the -CH₃ group, making it the dominant reaction pathway. acs.org

The stability of transition states is often influenced by factors such as hydrogen bonding. nsf.gov For the H-atom abstraction from the -NH₂ group of MSAM by the •OH radical, the transition state is stabilized by a six-membered ring-like structure involving a hydrogen bond. nsf.gov

For the atmospheric oxidation of DMS, theoretical studies have shown that the isomerization of the CH₃SOO• radical to the CH₃SO₂• radical is a key rate-limiting step in the formation of SO₂. researchgate.net

Spectroscopic and Advanced Structural Characterization of Methoxy Methylsulfonyl Methane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy stands as a cornerstone technique for the definitive structural assignment of Methoxy(methylsulfonyl)methane, offering precise information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) for Methoxy (B1213986) and Methylsulfonyl Protons

The ¹H NMR spectrum of this compound is characterized by its simplicity, which directly reflects the symmetry of the molecule. The methoxy group (–OCH₃) protons typically appear as a singlet in the range of 2.4 to 4.4 ppm. acdlabs.com Similarly, the methyl protons of the methylsulfonyl group (–SO₂CH₃) also produce a singlet, generally found at a chemical shift of approximately 3.0 ppm. magritek.com The integration of these singlets corresponds to a 3:3 proton ratio, confirming the presence of the two distinct methyl groups. The absence of splitting in these signals indicates that there are no adjacent protons to couple with, which is consistent with the structure of this compound. One study reported the chemical shift of the methylsulfonyl protons to be 3.142 ppm at a pH of 7.2 and a temperature of 37°C, highlighting the stability of this resonance under biologically relevant conditions. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Complementing the proton data, ¹³C NMR spectroscopy provides crucial information about the carbon framework of this compound. The carbon atom of the methoxy group (–OCH₃) typically resonates in the range of 46 to 69 ppm. acdlabs.com The carbon of the methylsulfonyl group (–SO₂CH₃) appears at a distinct chemical shift, which has been reported to be around 43.9 to 44.1 ppm in deuterated chloroform (B151607) (CDCl₃). rsc.org The presence of two distinct signals in the ¹³C NMR spectrum confirms the two unique carbon environments within the molecule.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Analysis

To definitively establish the connectivity between the protons and carbons, two-dimensional (2D) NMR techniques are employed. cuni.czuga.edu

COSY (Correlation Spectroscopy): A COSY experiment on this compound would show no cross-peaks, as there are no scalar-coupled protons in the molecule. This lack of correlation further supports the structural assignment of two isolated methyl groups. researchgate.net

HMQC/HSQC (Heteronuclear Single Quantum Coherence): The HMQC or HSQC spectrum reveals direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu For this compound, this would show a correlation between the methoxy protons and the methoxy carbon, and another correlation between the methylsulfonyl protons and the methylsulfonyl carbon.

| Technique | Observed Correlations | Interpretation |

| ¹H NMR | Singlet (~3.0 ppm, 3H), Singlet (~2.4-4.4 ppm, 3H) | Confirms two distinct, non-coupled methyl groups. |

| ¹³C NMR | Signal (~44 ppm), Signal (~46-69 ppm) | Confirms two unique carbon environments. |

| COSY | No cross-peaks | Indicates no H-H scalar coupling. |

| HMQC/HSQC | Correlation between methoxy protons and methoxy carbon; Correlation between methylsulfonyl protons and methylsulfonyl carbon. | Establishes direct C-H bonds. |

| HMBC | Correlation between methoxy protons and methylsulfonyl carbon; Correlation between methylsulfonyl protons and methoxy carbon. | Confirms the C-S-O connectivity. |

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable insights into the functional groups present in a molecule by identifying their characteristic vibrational frequencies.

Identification of Characteristic Sulfonyl and Ether Stretching Frequencies

The IR spectrum of this compound displays characteristic absorption bands that are indicative of its sulfonyl and ether functionalities. The sulfonyl group (–SO₂–) gives rise to two strong and distinct stretching vibrations: an asymmetric stretch typically found in the region of 1350-1300 cm⁻¹ and a symmetric stretch appearing around 1160-1120 cm⁻¹. researchgate.netresearchgate.net The C-O stretching vibration of the ether linkage (–O–CH₃) is generally observed in the range of 1150 to 1060 cm⁻¹. docbrown.info The C-H stretching vibrations of the methyl groups are also present, typically in the region of 3000-2800 cm⁻¹. docbrown.info

| Functional Group | Vibrational Mode | **Characteristic Wavenumber (cm⁻¹) ** |

| Sulfonyl (–SO₂–) | Asymmetric Stretch | 1350-1300 |

| Sulfonyl (–SO₂–) | Symmetric Stretch | 1160-1120 |

| Ether (C–O–C) | Stretch | 1150-1060 |

| Methyl (–CH₃) | C-H Stretch | 3000-2800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular weight of this compound is 94.13 g/mol . wikipedia.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. This technique is fundamental in the structural elucidation of compounds like MSM. While specific HRMS data for MSM was not found in the immediate search results, the principle involves comparing the theoretical exact mass calculated from the molecular formula (C₂H₆O₂S) with the experimentally measured mass. Any deviation, measured in parts per million (ppm), is expected to be minimal for a positive identification.

For MSM, the theoretical exact mass can be calculated as follows:

Carbon (C): 2 x 12.000000 = 24.000000

Hydrogen (H): 6 x 1.007825 = 6.046950

Oxygen (O): 2 x 15.994915 = 31.989830

Sulfur (S): 1 x 31.972071 = 31.972071

Total (Theoretical Exact Mass): 94.008851 Da

An experimental HRMS analysis would be expected to yield a mass value extremely close to this theoretical calculation, confirming the elemental composition.

X-ray Crystallography for Precise Solid-State Structure Determination

While a specific crystallographic information file for this compound was not located, research on related sulfonamide structures demonstrates the utility of this technique. For instance, studies on various arylmethanesulfonamides have successfully used X-ray crystallography to determine their precise conformations. researchgate.netnih.govresearchgate.net For a different chiral molecular salt, (2R)-1-[(methylsulfonyl)oxy]propan-2-aminium chloride, detailed crystal data has been published, showcasing the level of detail obtainable. researchgate.net

Table 1: Example Crystal Data for a Related Sulfonyl Compound, (2R)-1-[(methylsulfonyl)oxy]propan-2-aminium chloride researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₁₂NO₃S⁺·Cl⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.4012 (1) |

| b (Å) | 8.2178 (2) |

| c (Å) | 10.2713 (2) |

| β (°) | 94.534 (1) |

| Volume (ų) | 454.48 (2) |

| Z | 2 |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is indispensable for separating components in a mixture and assessing the purity of a compound. For MSM, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed.

Gas Chromatography (GC): GC is particularly suitable for volatile compounds like MSM. The United States Pharmacopeia (USP) provides a standardized GC method for the analysis of MSM, often utilizing a flame-ionization detector (FID). scribd.comdrugfuture.com This method is used to ensure that MSM content is not less than 98.0 percent and not more than 102.0 percent (anhydrous basis) and to limit impurities like dimethyl sulfoxide (B87167). uspbpep.com Several studies have developed and validated GC-FID methods for quantifying MSM in dietary supplements, demonstrating the technique's robustness, speed, and precision. researchgate.netresearchgate.netresearchgate.net

Table 2: Example Gas Chromatography (GC-FID) Conditions for MSM Analysis drugfuture.comuspbpep.com

| Parameter | Condition |

|---|---|

| Column | Capillary column (0.53-mm × 30-m) coated with 5-µm phase G2 |

| Carrier Gas | Helium |

| Flow Rate | 5.0 mL/min |

| Column Temperature | 120 °C (Isothermal) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

| Split Ratio | 2:1 |

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with UV detection is another common method for analyzing MSM. scribd.com It is often used for the simultaneous quantification of MSM alongside other active ingredients like glucosamine (B1671600) and diacerin in pharmaceutical formulations. researcher.life The method typically involves a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol. scribd.comresearcher.life

Table 3: Example High-Performance Liquid Chromatography (HPLC) Conditions for MSM Analysis researcher.life

| Parameter | Condition |

|---|---|

| Column | Agilent C18 (150 x 4.6 mm, 5.0 µm) |

| Mobile Phase | 0.1% Orthophosphoric Acid Buffer (pH 3.0) : Acetonitrile (60:40 v/v) |

| Flow Rate | 0.9 mL/min |

| Detector | PDA (Photodiode Array) at 210 nm |

| Injection Volume | 10 µL |

| Retention Time | 3.286 min |

Computational Chemistry and Theoretical Modeling of Methoxy Methylsulfonyl Methane

Quantum Mechanical Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method for predicting the ground-state properties of molecules. For Methoxy(methylsulfonyl)methane, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d) or larger), are employed to optimize the molecular geometry and determine its electronic structure. science.gov The geometry around the sulfur atom is expected to be tetrahedral, consistent with sp³ hybridization, while the geometry around the ether oxygen would be bent. youtube.comsavemyexams.compressbooks.pubyoutube.com The sulfonyl group, being strongly electron-withdrawing, influences the charge distribution across the entire molecule. researchgate.net

The calculated ground-state geometry provides key structural parameters. Due to the lack of direct experimental values for this compound, the table below presents typical bond lengths and angles anticipated from DFT studies on analogous sulfone and ether compounds. science.gov

| Parameter | Atom Pair/Triplet | Expected Value |

| Bond Lengths (Å) | ||

| S=O | S=O | ~1.43 - 1.46 |

| S-C (sulfonyl) | S-CH₂ | ~1.78 - 1.80 |

| S-C (methyl) | S-CH₃ | ~1.76 - 1.78 |

| C-O (ether) | CH₂-O | ~1.41 - 1.43 |

| O-C (methoxy) | O-CH₃ | ~1.42 - 1.44 |

| **Bond Angles (°) ** | ||

| O=S=O | O-S-O | ~118 - 120 |

| C-S-C | CH₂-S-CH₃ | ~104 - 106 |

| O=S-C | O=S-CH₂/CH₃ | ~108 - 110 |

| C-O-C | CH₂-O-CH₃ | ~111 - 113 |

| S-C-O | S-CH₂-O | ~109.5 |

Note: These values are illustrative and based on DFT calculations for structurally related sulfone and ether molecules.

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory, provide a higher level of accuracy for energetic properties compared to DFT, albeit at a greater computational cost. researchgate.net These methods are crucial for obtaining precise values for properties like total electronic energy, enthalpy of formation, and the energies of various conformers. ethz.ch For this compound, high-level ab initio calculations would refine the understanding of its thermodynamic stability and the energy barriers associated with conformational changes. researchgate.netresearchgate.net Such studies on related sulfonyl radicals and cations have demonstrated the capability of these methods to accurately model complex sulfur-containing species. researchgate.net

Conformational Analysis and Intermolecular Interactions

The flexibility of the this compound molecule arises from the rotation around its single bonds. Understanding its conformational preferences and how molecules interact with each other is key to predicting its physical properties and behavior in different environments.

Torsional potential energy scans are computational procedures used to explore the conformational landscape of a molecule by systematically rotating a specific dihedral angle while optimizing the rest of the geometry. qcware.comq-chem.comuni-muenchen.dechemrxiv.org For this compound, the key rotatable bonds are the S-CH₂ and O-CH₂ bonds. The critical dihedral angles to scan would be:

τ₁ (C-O-C-S): Rotation around the O-CH₂ bond.

τ₂ (O-C-S-C): Rotation around the S-CH₂ bond.

A relaxed potential energy surface (PES) scan, where the geometry is optimized at each incremental step of the dihedral angle, reveals the low-energy conformers (minima on the PES) and the rotational energy barriers (maxima on the PES). q-chem.comuni-muenchen.de The resulting energy profile helps identify the most stable (gauche, anti) conformations dictated by the interplay of steric hindrance and stereoelectronic effects, such as the anomeric effect which can be significant in α-alkoxy systems. sfu.ca

The aggregation of this compound molecules in the condensed phase is governed by non-covalent intermolecular forces. The sulfonyl group plays a dominant role in these interactions.

Hydrogen Bonding: The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. researchgate.netnih.govresearchgate.net Furthermore, the electron-withdrawing nature of the SO₂ group increases the acidity of the α-hydrogens (the CH₂ group flanked by the ether and sulfonyl groups), making them potential weak hydrogen bond donors. researchgate.net This can lead to the formation of C-H···O hydrogen bonds, which act as robust synthons linking molecules into a three-dimensional network in the solid state. researchgate.netnih.gov The ether oxygen also acts as a hydrogen bond acceptor, though it is generally weaker than the sulfonyl oxygens. nih.gov

Reactivity Prediction via Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a model used to predict the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgsupersciencegrl.co.uk The energy and spatial distribution of these orbitals indicate how a molecule will interact with other species.

For this compound, the HOMO is expected to be localized primarily on the lone pair electrons of the ether oxygen atom, which is a common feature for ethers. The LUMO is likely to be an antibonding σ* orbital associated with the C-S bonds, influenced by the highly electronegative oxygen atoms of the sulfonyl group.

The energies of the HOMO and LUMO dictate the molecule's behavior:

HOMO Energy: A higher HOMO energy indicates a greater willingness to donate electrons, making the molecule more susceptible to attack by electrophiles. The ether oxygen would be the likely site of electrophilic attack.

LUMO Energy: A lower LUMO energy indicates a greater willingness to accept electrons, making the molecule more susceptible to attack by nucleophiles. Nucleophilic attack would likely target the α-carbon or the sulfur atom. rsc.org

| Orbital | Expected Energy (Illustrative) | Primary Location | Predicted Reactivity |

| HOMO | ~ -9.5 to -10.5 eV | Lone pairs of ether oxygen | Site for electrophilic attack |

| LUMO | ~ +1.0 to +2.0 eV | σ* orbitals of C-S-C framework | Site for nucleophilic attack |

| HOMO-LUMO Gap | ~ 10.5 to 12.5 eV | - | Indicator of kinetic stability |

Note: These energy values are illustrative estimates based on FMO theory and typical values for similar organic molecules.

Elucidation of Reaction Mechanisms and Kinetics through Computational Simulations

Computational simulations are instrumental in mapping out the potential energy surfaces of chemical reactions, providing detailed insights into reaction pathways and the energies associated with them. For a molecule like this compound, these methods can elucidate the mechanisms of its formation and subsequent reactions.

The exploration of a chemical reaction's mechanism at a computational level hinges on the identification of transition states (TS), which are first-order saddle points on the potential energy surface. For reactions involving sulfonyl compounds, density functional theory (DFT) is a commonly employed method to locate these transient structures. rsc.orgajchem-a.com Once a transition state is located, its identity is confirmed by vibrational frequency analysis, where a single imaginary frequency corresponding to the motion along the reaction coordinate is expected.

To validate that a calculated transition state connects the intended reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is performed. acs.orgrsc.orgacs.org This calculation maps the minimum energy path downhill from the transition state in both forward and reverse directions. acs.org For instance, in studies of reactions involving sulfonyl imines and sulfonate esters, IRC calculations have been crucial in confirming that the located transition states indeed link the reactant and product complexes, thereby verifying a concerted mechanism or identifying intermediates along a stepwise path. acs.orgscispace.com In the context of this compound, IRC analysis would be essential to confirm the pathways of its synthesis or decomposition, ensuring that the located transition states are relevant to the reaction under investigation. rsc.org

The activation barrier, or activation energy (ΔE‡), is a critical parameter derived from computational studies that dictates the rate of a chemical reaction. This value is typically calculated as the energy difference between the transition state and the reactants. DFT methods, such as B3LYP and M06-2X, are frequently used to compute these energy differences with a high degree of accuracy. ajchem-a.comnih.gov

For example, in the study of cheletropic reactions of 2,5-dihydrothiophene (B159602) sulfone derivatives, DFT calculations at the B3LYP/6-311+G** level of theory were used to determine activation energies, which ranged from approximately 12.25 to 12.99 kcal/mol depending on the substituents. ajchem-a.com Similarly, for the SuFEx (Sulfur(VI) Fluoride Exchange) reaction, computational analysis revealed the influence of a complementary base in lowering the reaction barrier. nih.gov For this compound, similar computational approaches could be used to predict the activation barriers for its various potential reactions, such as nucleophilic substitution or thermal decomposition. These calculated activation energies can then be used within the framework of transition state theory to estimate reaction rate constants.

Table 1: Representative Calculated Activation Energies in Sulfonyl Chemistry

| Reaction Type | Compound/System | Computational Method | Calculated Activation Energy (kcal/mol) |

| Cheletropic Reaction | 2,5-three Floro metyl Sulfolen (cis) | DFT/B3LYP/6-311+G | 12.25 ajchem-a.com |

| Cheletropic Reaction | Trans-2,5- three chloro metyl Sulfolen | DFT/B3LYP/6-311+G | 12.99 ajchem-a.com |

This table presents illustrative data from studies on related sulfonyl compounds to demonstrate the type of information that can be obtained through computational analysis.

Prediction of Spectroscopic Properties (NMR, IR) to Aid Experimental Characterization

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental spectra to confirm the structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of NMR chemical shifts are a powerful tool for structural elucidation. chemaxon.com DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with good accuracy. researchgate.net For organosulfur compounds, the oxidation state of sulfur significantly influences the NMR chemical shifts of nearby nuclei. chemaxon.com In the case of sulfones, the ¹³C chemical shifts of carbons directly attached to the sulfonyl group are expected to be deshielded. The chemical shift range for the sulfur-33 nucleus in sulfones is typically observed between -18 to +25 ppm. mdpi.com For this compound, one would expect specific predicted shifts for the methoxy (B1213986) and methyl protons and carbons, which could be benchmarked against experimental data for verification.

Table 2: Typical Predicted NMR Chemical Shift Ranges for Sulfonyl-Containing Compounds

| Nucleus | Functional Group | Typical Predicted Chemical Shift Range (ppm) |

| ¹³C | C-SO₂ | Varies depending on the full structure, generally deshielded |

| ³³S | R-SO₂-R' | -18 to +25 mdpi.com |

This table provides general chemical shift ranges for sulfonyl compounds based on existing literature and is intended to be illustrative of the data that would be calculated for this compound.

Infrared (IR) Spectroscopy:

The vibrational frequencies in an IR spectrum correspond to the various vibrational modes of a molecule. DFT calculations can predict these frequencies, providing a theoretical IR spectrum that can be compared with experimental results. mdpi.com For sulfonyl compounds, the characteristic asymmetric and symmetric stretching vibrations of the SO₂ group are particularly prominent and are typically observed in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. mdpi.com Computational studies on sulfonamides have shown that methods like B3LYP with appropriate basis sets can reproduce experimental IR spectra with good agreement. mdpi.com For this compound, theoretical calculations would predict the frequencies for the SO₂ stretches, as well as vibrations associated with the methoxy and methyl groups, aiding in its unequivocal identification.

Table 3: Characteristic Calculated IR Vibrational Frequencies for Sulfonyl Groups

| Vibrational Mode | Functional Group | Typical Calculated Frequency Range (cm⁻¹) |

| Asymmetric SO₂ Stretch | R-SO₂-R' | ~1300 - 1350 mdpi.com |

| Symmetric SO₂ Stretch | R-SO₂-R' | ~1120 - 1160 mdpi.com |

| C-S Stretch | R-SO₂-R' | ~700 - 800 mdpi.com |

This table shows typical frequency ranges for the sulfonyl group from computational studies on related molecules.

Applications As a Reagent or Building Block in Advanced Organic Synthesis

Methoxy(methylsulfonyl)methane as an Activated Methylene (B1212753) Synthon

The key to the utility of this compound in synthesis lies in the acidity of the methylene protons positioned between the electron-withdrawing methylsulfonyl group and the methoxy (B1213986) group. The methylsulfonyl group, in particular, is highly effective at stabilizing an adjacent negative charge through delocalization. academie-sciences.frlibretexts.org This electronic stabilization facilitates the deprotonation of the central carbon atom, generating a stable carbanion that can be employed in a variety of carbon-carbon bond-forming reactions. academie-sciences.frresearchgate.net

The generation of a carbanion from this compound transforms it into a potent nucleophile. This carbanion is a valuable intermediate for the construction of new carbon-carbon bonds, a fundamental transformation in organic synthesis. nih.govscience.govalevelchemistry.co.uk The reaction is typically initiated by treating this compound with a suitable base to form the corresponding anion. This anion can then react with various electrophiles, such as alkyl halides or epoxides, in alkylation reactions. researchgate.net

The acidity of hydrogens on a carbon atom is significantly increased when that carbon is flanked by electron-withdrawing groups. The successive substitution of hydrogen atoms in methane (B114726) with sulfonyl groups dramatically increases acidity. academie-sciences.fr While this compound contains only one sulfonyl group, the principle of methylene activation remains central to its reactivity. The resulting carbanion can be functionalized by reaction with electrophiles, enabling the construction of more complex molecular frameworks. researchgate.net For instance, the alkylation of α-sulfur-containing carbanions is a widely utilized method in organic synthesis, and the resulting products can be transformed into a diverse array of functional groups. researchgate.net

Table 1: Acidity of Methane Derivatives This table illustrates the effect of electron-withdrawing groups on the acidity of methane's protons.

| Compound | Formula | pKa in Water (approximate) | Reference |

|---|---|---|---|

| Methane | CH₄ | ~50 | libretexts.org |

| Methylsulfonylmethane (DMSO₂) | CH₃SO₂CH₃ | 29 | academie-sciences.fr |

| Bis(methylsulfonyl)methane | CH₂(SO₂CH₃)₂ | 12 | academie-sciences.fr |

The Methylsulfonyl Moiety as a Transient Activating Group

The methylsulfonyl group is not only crucial for activating the methylene protons but can also function as a transient activating group. In this role, it facilitates certain reactions before being removed or transformed in a subsequent step. Its strong electron-withdrawing nature can influence the reactivity of adjacent parts of the molecule, and the methanesulfonate (B1217627) anion (mesylate) is known to be an excellent leaving group in substitution and elimination reactions. cdnsciencepub.comwikipedia.org

The methylsulfonyl group is instrumental in facilitating nucleophilic substitution reactions (Sₙ2). nih.govresearchgate.net In a substrate, the presence of an α-sulfonyl group can stabilize the transition state of an Sₙ2 reaction, thereby increasing the reaction rate. spcmc.ac.in While this compound itself is the starting material, its derivatives, where the methoxy group is replaced by a leaving group, would be highly activated towards nucleophilic attack due to the adjacent sulfone.

Furthermore, the entire methanesulfonyl group can act as a leaving group under certain conditions, particularly in elimination reactions. google.com This property is exploited in synthetic sequences where the sulfone is introduced to facilitate a key bond formation and is subsequently removed to yield the final product. For example, methanesulfonates derived from alcohols are common intermediates in substitution reactions because the methanesulfonate is a superior leaving group. cdnsciencepub.comwikipedia.org This highlights the activating nature of the methylsulfonyl moiety, a principle that governs the synthetic utility of compounds like this compound.

Strategies for Derivatization in Analytical and Synthetic Contexts

Derivatization is a chemical modification process used to convert a compound into a product with properties more suitable for a specific analytical technique or to introduce new functionalities for further synthetic transformations. jfda-online.comspectroscopyonline.comresearchgate.net this compound offers multiple sites for such modifications, including the activated methylene position and the methoxy group.

For analytical purposes, particularly in chromatography and mass spectrometry, derivatization is often employed to enhance volatility, improve separation, or increase detection sensitivity. jfda-online.comspectroscopyonline.com this compound can be derivatized to improve its analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Key derivatization goals for analysis include:

Improving chromatographic behavior: Converting the polar molecule into a less polar, more volatile derivative.

Enhancing detector response: Introducing a chromophore for UV detection or a fluorophore for fluorescence detection. scispace.com

Modifying mass spectral fragmentation: Creating derivatives that produce characteristic and easily interpretable fragment ions in a mass spectrometer. jfda-online.com

A common strategy involves alkylation or acylation at the nucleophilic carbanion position. researchgate.net Alternatively, selective reagents can be used to target specific functional groups. For instance, derivatization with reagents like methyl vinyl sulfone has been shown to improve the detection of certain biomolecules by HPLC-mass spectrometry. nih.gov This demonstrates the utility of sulfone-containing molecules in developing analytical methods. Similarly, derivatization of the methoxy group, perhaps via ether cleavage followed by reaction with a suitable tagging reagent, represents another viable strategy for enhancing analytical detection.

In medicinal chemistry and materials science, the methyl sulfone group is a valuable functional group that can be incorporated into larger molecules to modulate their biological or physical properties. nih.govresearchgate.net The carbanion of this compound serves as an excellent tool for introducing the CH(OCH₃)(SO₂CH₃) fragment into more complex structures.

This synthetic strategy allows for the construction of novel molecules that combine the features of both a sulfone and a methoxy ether. The reaction of the this compound anion with a complex electrophile, such as a halogenated heterocycle or a steroidal backbone, would install this unique fragment. This approach is a form of fragment-based design, where small, functionalized building blocks are used to assemble larger, more complex target molecules. acs.orgdtu.dk

Table 2: Examples of Complex Molecules Incorporating the Methylsulfonyl Moiety This table showcases the integration of the methylsulfonyl group into diverse molecular scaffolds, illustrating its importance in synthetic and medicinal chemistry.

| Compound Class | Significance/Application | Reference |

|---|---|---|

| Methylsulfonyl-Substituted Heterocycles (e.g., Pyrazoles, Pyrimidines) | Building blocks for medicinal chemistry and coordination chemistry. | nih.gov |

| Chromone-based 2-Methanesulfonylated 1,3-indanediones | Valuable synthons with potential biological activity. | researchgate.net |

| (E)-1-Methoxy-4-(2-(methylsulfonyl)vinyl)benzene | Intermediate in the synthesis of organic compounds. | ntu.edu.sg |

| 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene | Precursor for synthesizing more complex substituted benzene (B151609) compounds. | google.com |

Role in Heterocycle Synthesis and Annulation Reactions

There is currently no available scientific literature detailing the use of this compound as a reagent or building block in the synthesis of heterocyclic compounds. Similarly, no studies have been found that describe its participation in annulation reactions, which are crucial processes for forming ring structures in organic molecules. mdpi.com While the synthesis of heterocycles often employs sulfone-containing reagents nih.govchemrxiv.orgnih.gov, there is no specific mention of this compound in this context.

Potential as a Solvent in Specific Chemical Transformations

Due to its polarity and thermal stability, molten Dimethyl Sulfone (Methylsulfonylmethane) has found use as a high-temperature solvent in certain industrial applications. nih.govntu.edu.sg For example, it has been employed in the displacement of aryl chlorides by potassium fluoride. nih.gov However, there is no corresponding information available in the scientific literature regarding the potential use of this compound as a solvent in any specific chemical transformations. Its physical properties, such as melting point, boiling point, and polarity, which would determine its suitability as a solvent, are not documented.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for Methoxy(methylsulfonyl)methane

Traditional synthesis of α-alkoxy sulfones often relies on the oxidation of corresponding α-alkoxy sulfides or nucleophilic substitution on α-halo sulfones. researchgate.netresearchgate.net While effective, these methods can involve harsh oxidants or the generation of stoichiometric waste. Future research should prioritize the development of more sustainable and atom-economical routes to this compound.

A key area of focus will be the direct functionalization of C-H bonds, which represents a more efficient synthetic strategy by reducing the need for pre-functionalized starting materials. researchgate.netacs.org Research could explore the direct, catalyzed introduction of a methoxy (B1213986) group onto dimethyl sulfone or, conversely, the sulfonylation of dimethyl ether. Another promising direction is the use of green oxidants. The successful catalyst-free synthesis of the related compound Methylsulfonylmethane (MSM) using hydrogen peroxide (H₂O₂) in continuous flow serves as a strong precedent. vapourtec.comresearchgate.netexamine.com Adapting such catalyst-free oxidation methods for methoxy(methylthio)methane would represent a significant advancement in green chemistry. researchgate.net

| Synthetic Strategy | Traditional Approach | Proposed Sustainable Approach | Potential Advantages |

| Oxidation | Oxidation of methoxy(methylthio)methane with reagents like m-CPBA. researchgate.netjchemrev.com | Catalyst-free oxidation using H₂O₂ or O₂. vapourtec.comresearchgate.net | Reduced waste, safer reagents, lower environmental impact. |

| C-H Functionalization | Not typically used. | Direct C(sp³)-H methoxylation of dimethyl sulfone or sulfonylation of dimethyl ether. researchgate.net | Increased atom economy, fewer synthetic steps. |

| Radical Pathways | Limited exploration. | Photocatalytic coupling of radical precursors. nih.gov | Mild reaction conditions, access to novel pathways. |

Exploration of Unprecedented Reactivity Modes of α-Alkoxy Sulfones

Sulfones are often described as "chemical chameleons" due to their diverse reactivity, which can be modulated from nucleophilic to electrophilic or radical character. rptu.de The presence of the α-alkoxy group in this compound offers unique electronic influences that are yet to be fully exploited. Future research should aim to uncover and harness unprecedented reactivity modes.

One promising area is the exploration of its behavior in photocatalysis. Visible-light photocatalysis has emerged as a powerful tool for generating radicals under mild conditions. nih.gov Investigating this compound as a precursor to α-methoxy-α-sulfonyl radicals could open pathways to novel C-C and C-heteroatom bond formations. rsc.org Another avenue involves its use in transition-metal-catalyzed reactions. For instance, manganese-catalyzed dehydrogenative coupling reactions have been developed for simple alkyl sulfones to form vinyl sulfones; applying this methodology to this compound could yield highly functionalized and valuable vinyl sulfone products. acs.org Furthermore, the potential for unique elimination reactions, beyond the classical Ramberg–Bäcklund reaction, could be explored, potentially leading to the formation of novel reactive intermediates. researchgate.net

Integration of this compound Synthesis into Flow Chemistry Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and streamlined scalability. nih.govacs.org These benefits are particularly relevant for reactions involving potentially hazardous reagents or highly exothermic processes, such as oxidations.

The synthesis of this compound, particularly via the oxidation of its sulfide (B99878) precursor, is an ideal candidate for translation to a continuous flow platform. Research has already demonstrated a green and scalable continuous flow synthesis of Methylsulfonylmethane (MSM) using H₂O₂ as an oxidant, achieving high yield and purity with excellent productivity. vapourtec.comresearchgate.net A similar approach for this compound would mitigate the thermal risks associated with exothermic oxidation and allow for safe operation at elevated temperatures and pressures, potentially accelerating reaction rates and improving efficiency. beilstein-journals.orgacs.org Furthermore, integrating purification steps into a continuous process could lead to a fully automated and highly efficient manufacturing system. rsc.org

| Parameter | Batch Synthesis | Flow Synthesis | Anticipated Benefits of Flow |

| Safety | Potential for thermal runaway in exothermic oxidations. researchgate.net | Superior heat dissipation due to high surface-area-to-volume ratio. nih.gov | Enhanced operational safety, especially at scale. |

| Scalability | Scaling up can be non-linear and challenging. | Straightforward scaling by running the system for longer or using parallel reactors. rsc.org | More reliable and predictable scale-up. |

| Reaction Control | Less precise control over temperature and mixing. | Precise control over residence time, temperature, and stoichiometry. beilstein-journals.org | Higher selectivity, reduced byproducts, improved yield. |

| Productivity | Limited by vessel size and reaction/workup time. | High productivity through continuous operation. vapourtec.com | Increased throughput for industrial applications. |

Advanced In Situ Spectroscopic Techniques for Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. While many mechanisms involving sulfones are proposed based on product analysis, the direct observation of short-lived intermediates remains a challenge. Advanced in situ spectroscopic techniques can provide real-time snapshots of a reacting system, offering invaluable mechanistic data.

Future studies should employ methods like in situ Fourier-transform infrared (FTIR) or Raman spectroscopy to monitor the synthesis and subsequent reactions of this compound. nih.govxmu.edu.cn For example, these techniques could be used to observe the formation of key intermediates during an oxidation reaction or to detect the transient carbanion generated upon deprotonation. A combined experimental and theoretical study on methane (B114726) oxidation successfully used in situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) to identify the evolution of surface intermediates from methoxy species to formates. nih.gov A similar approach could elucidate the mechanistic pathway of reactions involving this compound, confirming proposed intermediates and potentially revealing unexpected mechanistic diversions. nju.edu.cn

Computational Design of New this compound-Based Reagents

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction outcomes, and mechanistic pathways. researchgate.net Quantum-chemical calculations, such as Density Functional Theory (DFT), can be used to investigate the reactivity of sulfone-based compounds, guiding the rational design of new reagents and experiments. rsc.orgrsc.org

Future research should leverage computational modeling to design novel reagents based on the this compound scaffold. By systematically modifying its structure in silico—for example, by introducing additional electron-withdrawing or -donating groups—it is possible to tune its electronic properties and, consequently, its reactivity. nih.govacs.org DFT calculations could be used to predict the stability of potential radical or anionic intermediates, calculate activation energies for desired reaction pathways, and screen for substrates with optimal reactivity and selectivity for specific applications, such as bioconjugation or materials science. rsc.org This computational-first approach can significantly accelerate the discovery process, prioritizing the most promising synthetic targets and reducing the need for extensive empirical screening.

Q & A

Q. What are the recommended methods for synthesizing and characterizing methoxy(methylsulfonyl)methane in laboratory settings?

this compound is typically synthesized via oxidation of dimethyl sulfoxide (DMSO) or through sulfonation reactions. Characterization involves:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm molecular structure and purity.

- Infrared Spectroscopy (IR) : Identification of sulfonyl (SO) and methoxy (OCH) functional groups .

- Mass Spectrometry (MS) : Verification of molecular weight (CHOS, 94.13 g/mol) .

- X-ray Crystallography : For crystalline structure determination, as it forms colorless crystals .

Q. What are the critical safety protocols for handling this compound in experimental workflows?

- Personal Protective Equipment (PPE) : Use nitrile gloves, EN 166-compliant goggles, and lab coats. Respiratory protection (N95 masks) is advised only for dust mitigation .

- Storage : Keep in tightly sealed containers in dry, well-ventilated areas to prevent moisture absorption or decomposition .

- Waste Disposal : Avoid drainage release; follow local regulations for sulfone-containing waste .

Q. How do discrepancies in reported physical properties (e.g., solubility, melting point) arise, and how should researchers validate them?

Variations in purity, crystallization conditions, or measurement techniques (e.g., DSC vs. capillary melting point) may cause inconsistencies. Validate via:

- Repetition under controlled conditions (e.g., anhydrous vs. hydrated forms).

- Cross-referencing with peer-reviewed datasets (e.g., PubChem, Reaxys) to identify outliers .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in catalytic methane-to-methanol conversion?

this compound derivatives (e.g., metal-methoxy complexes) act as intermediates in methane activation. Key steps include:

Q. How can researchers resolve contradictions in toxicity data for this compound across studies?

Discrepancies often stem from:

- Dose-Response Variability : Low-dose chronic vs. acute exposure models.

- Model System Differences : In vitro (cell lines) vs. in vivo (rodent) assays. Mitigation strategies:

- Meta-Analysis : Aggregate data from OECD/GHS-compliant studies to establish consensus thresholds .

- Ecotoxicology Assays : Evaluate biodegradation pathways and aquatic toxicity (e.g., Daphnia magna tests) .

Q. What experimental designs optimize this compound as a sulfonating agent in organic synthesis?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance sulfonyl group reactivity.

- Catalyst Screening : Test Lewis acids (e.g., FeCl) to accelerate sulfonation kinetics.

- Kinetic Profiling : Monitor reaction progress via HPLC or GC-MS to identify side products (e.g., sulfonic acids) .

Q. How does this compound interact with biological macromolecules, and what implications does this have for drug delivery systems?

- Protein Binding Studies : Use fluorescence quenching or ITC to quantify interactions with serum albumin.

- Membrane Permeability : Assess via Caco-2 cell monolayers or PAMPA assays, leveraging its low molecular weight and sulfonyl polarity .

- Controlled Release : Formulate with biodegradable polymers (e.g., PLGA) for sustained sulfone-drug delivery .

Methodological Resources

- Synthetic Protocols : Refer to Section 3 of CAS 67-71-0 market reports for industrial-scale methods .

- Safety Data : Parchem SDS (Sections 4, 8) outlines exposure controls and first-aid measures .

- Catalytic Applications : RSC Advances (2023) and PCCP (2024) provide mechanistic frameworks for methane conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.